4-Hydroxyquinoline carboxamide
Overview
Description
4-Hydroxyquinoline carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyquinoline carboxamide typically involves the reaction of aniline derivatives with β-ketoesters under suitable conditions. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline derivatives with β-ketoesters to form 4-hydroxyquinolines . Another method involves the reaction of anthranilic acid derivatives with malonic acid equivalents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-2,4-diones, substituted quinolines, and various quinoline derivatives with enhanced biological activities .
Scientific Research Applications
4-Hydroxyquinoline carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxyquinoline carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as lipoxygenase, which plays a role in inflammatory processes.
Protein Binding: It binds to specific proteins, altering their function and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
Quinoline-2,4-diones: Structurally related compounds with different biological activities
Uniqueness: 4-Hydroxyquinoline carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-5-9(13)6-3-1-2-4-7(6)12-8/h1-5H,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRLYXWGIBGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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